molecular formula C8H14O B12974818 (1R,3AR,6aR)-octahydropentalen-1-ol

(1R,3AR,6aR)-octahydropentalen-1-ol

Cat. No.: B12974818
M. Wt: 126.20 g/mol
InChI Key: AOONMBCPMGBOBG-BWZBUEFSSA-N
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Description

(1R,3AR,6aR)-octahydropentalen-1-ol is a chemical compound with the molecular formula C8H14O and a molecular weight of 126.19 g/mol . It is a derivative of pentalene, a bicyclic hydrocarbon, and features an alcohol functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3AR,6aR)-octahydropentalen-1-ol typically involves the hydrogenation of pentalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of pentalene using a palladium catalyst in the presence of hydrogen gas. The reaction is carried out under controlled temperature and pressure to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

(1R,3AR,6aR)-octahydropentalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,3AR,6aR)-octahydropentalen-1-ol has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3AR,6aR)-octahydropentalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3AR,6aR)-octahydropentalen-1-ol is unique due to its specific stereochemistry and the presence of an alcohol functional group. This distinguishes it from similar compounds that may have different functional groups or stereochemistry, leading to variations in their chemical reactivity and biological activity .

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(1R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-ol

InChI

InChI=1S/C8H14O/c9-8-5-4-6-2-1-3-7(6)8/h6-9H,1-5H2/t6-,7-,8-/m1/s1

InChI Key

AOONMBCPMGBOBG-BWZBUEFSSA-N

Isomeric SMILES

C1C[C@@H]2CC[C@H]([C@@H]2C1)O

Canonical SMILES

C1CC2CCC(C2C1)O

Origin of Product

United States

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